

The Definitive Guide to Tetra-sulfo-Cy7 DBCO: Spectral Properties and Applications

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Compound of Interest

Compound Name: Tetra-sulfo-Cy7 DBCO

Cat. No.: B15552593

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of **Tetra-sulfo-Cy7 DBCO**, a near-infrared (NIR) fluorescent probe crucial for modern biomedical research. Its exceptional brightness, photostability, and water solubility make it a preferred reagent for assays requiring minimal non-specific binding.^[1] This document details the dye's core spectral characteristics, outlines experimental protocols for its characterization and use, and presents logical workflows for its application in bioconjugation.

Core Spectral and Physical Properties

Tetra-sulfo-Cy7 DBCO is a highly water-soluble and hydrophilic dye, making it ideal for labeling biomolecules in aqueous environments.^{[1][2]} Its fluorescence is notably stable and insensitive to pH variations between pH 4 and 10.^{[1][3]} As a near-infrared probe, its fluorescence is not visible to the human eye but is readily detectable by most imaging systems, which is advantageous for in vivo imaging due to minimal autofluorescence from biological specimens in this spectral region.^[1] It is spectrally similar to other common NIR dyes such as Alexa Fluor® 750 and DyLight® 750.^{[1][3]}

The quantitative spectral properties of **Tetra-sulfo-Cy7 DBCO** and the closely related sulfo-Cyanine7 DBCO are summarized below.

Property	Value	Source
Excitation Maximum (λ_{abs})	753 nm	BroadPharm[1]
750 nm	Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5]	
Emission Maximum (λ_{em})	775 nm	BroadPharm[1]
773 nm	Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5]	
Molar Extinction Coefficient (ϵ)	255,000 M ⁻¹ cm ⁻¹	BroadPharm, Vector Labs[1][6]
240,600 M ⁻¹ cm ⁻¹	Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5]	
Fluorescence Quantum Yield (Φ)	0.24	Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5]
Molecular Weight	1259.6 g/mol	BroadPharm[1]
Formula	C ₆₅ H ₇₀ N ₄ O ₁₄ S ₄	BroadPharm[1]
Solubility	Water, DMSO, DMF	Interchim, Vector Labs[6][7]
Storage Conditions	-20°C, Desiccated, Protected from light	BroadPharm, Lumiprobe[1][8]

Experimental Protocols

Detailed experimental protocols for the characterization and application of **Tetra-sulfo-Cy7 DBCO** are provided below. These are generalized procedures based on standard laboratory practices.

Protocol for Determining Spectral Properties

This protocol outlines the steps to measure the absorption and emission spectra, and to calculate the molar extinction coefficient.

A. Materials and Equipment:

- **Tetra-sulfo-Cy7 DBCO**

- Anhydrous Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
- UV-Vis Spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and precision micropipettes

B. Procedure:

- Stock Solution Preparation:
 - Accurately weigh a small amount of **Tetra-sulfo-Cy7 DBCO**.
 - Dissolve the dye in a known volume of DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C, protected from light.
- Working Solution Preparation:
 - Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). Concentrations should typically range from 0.1 μM to 10 μM.
- Absorbance Measurement:
 - Using the spectrophotometer, measure the absorbance of each dilution across a wavelength range of 600-850 nm. Use the experimental buffer as a blank.
 - Identify the wavelength of maximum absorbance (λ_{abs}).
- Molar Extinction Coefficient Calculation:
 - According to the Beer-Lambert law ($A = \epsilon cl$), plot the absorbance at λ_{abs} against the concentration of the dilutions.

- The slope of the resulting linear fit represents the molar extinction coefficient (ϵ) in M⁻¹cm⁻¹.
- Fluorescence Emission Measurement:
 - Using the fluorometer, excite the most dilute sample that gives a reliable signal at its λ_{abs} (e.g., 753 nm).
 - Scan the emission spectrum over a range of 760-850 nm to determine the wavelength of maximum emission (λ_{em}).

Protocol for Copper-Free Click Chemistry Bioconjugation

This protocol describes the general workflow for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with **Tetra-sulfo-Cy7 DBCO**.

A. Materials and Equipment:

- Azide-modified biomolecule
- **Tetra-sulfo-Cy7 DBCO**
- Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
- DMSO (for dissolving the dye)
- Size-exclusion chromatography column or dialysis equipment for purification
- SDS-PAGE or other analytical technique to confirm conjugation

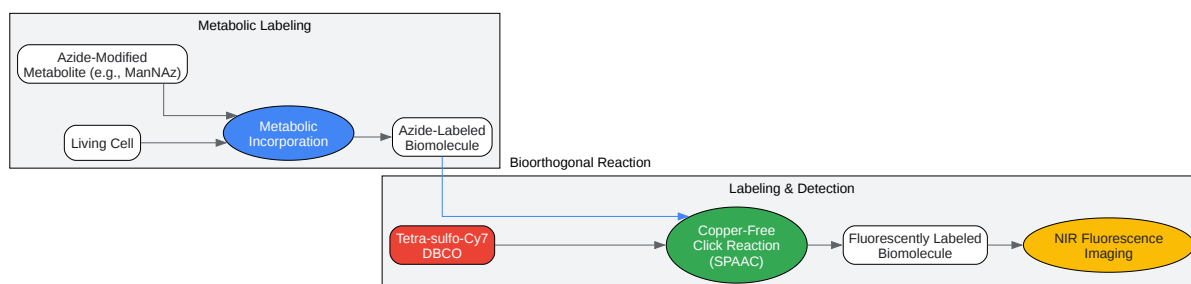
B. Procedure:

- Reagent Preparation:
 - Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[9]

- Prepare a stock solution of **Tetra-sulfo-Cy7 DBCO** in DMSO (e.g., 10 mM).[9]
- Conjugation Reaction:
 - Add a 2 to 4-fold molar excess of the **Tetra-sulfo-Cy7 DBCO** solution to the azide-modified biomolecule solution.[9] The final concentration of DMSO should be kept low (typically <20%) to maintain biomolecule stability.[9]
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9] The reaction should be protected from light.
- Purification:
 - Remove the unreacted dye from the labeled biomolecule. For proteins, this is commonly achieved using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer. For larger molecules, dialysis can also be used.
- Validation:
 - Confirm the successful conjugation. For proteins, this can be visualized by running the purified conjugate on an SDS-PAGE gel; the labeled protein will have a higher molecular weight and will be fluorescent. The degree of labeling can be quantified using UV-Vis spectrophotometry.

Signaling Pathways and Workflows

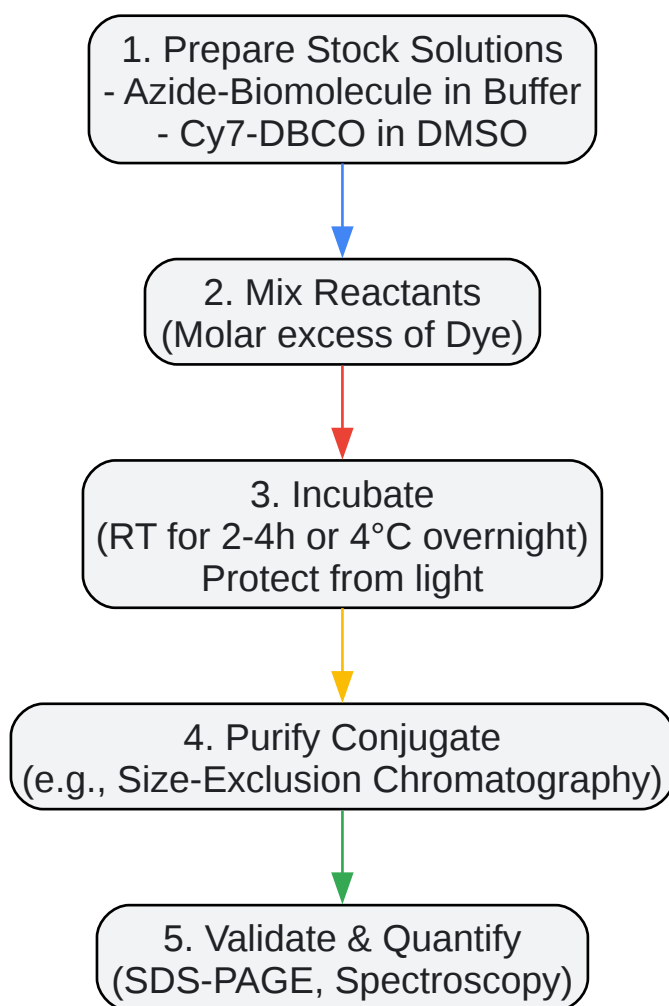
The primary application of **Tetra-sulfo-Cy7 DBCO** is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[7] This bioorthogonal reaction allows for the specific labeling of azide-containing molecules in complex biological systems, including living cells, without the need for a toxic copper catalyst.[7][9]



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Caption: Workflow for metabolic labeling and fluorescence detection using **Tetra-sulfo-Cy7 DBCO**.

The diagram above illustrates a common workflow where cells are first treated with an azide-modified metabolite. This metabolite is incorporated into biomolecules (such as proteins or glycans) through the cell's natural metabolic pathways. The cells are then treated with **Tetra-sulfo-Cy7 DBCO**, which specifically reacts with the azide groups via a copper-free click reaction. The resulting fluorescently labeled biomolecules can then be visualized using near-infrared imaging techniques.



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Caption: Step-by-step experimental workflow for bioconjugation with **Tetra-sulfo-Cy7 DBCO**.

This flowchart provides a clear, step-by-step guide for the bioconjugation process, from reagent preparation to the final validation of the fluorescently labeled product. This standardized workflow ensures reproducibility and successful labeling for downstream applications.

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- To cite this document: BenchChem. [The Definitive Guide to Tetra-sulfo-Cy7 DBCO: Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552593#spectral-properties-of-tetra-sulfo-cy7-dbc0]

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